molecular formula C12H12ClN3O2 B11802991 Isopropyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate

Isopropyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate

Cat. No.: B11802991
M. Wt: 265.69 g/mol
InChI Key: ZHKCRIBDBCSPSQ-UHFFFAOYSA-N
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Description

Isopropyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate typically involves the reaction of 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an antimicrobial and antifungal agent, making it useful in biological research.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of agrochemicals, such as herbicides and fungicides, due to its biological activity.

Mechanism of Action

The mechanism of action of Isopropyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The triazole ring in the compound can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Isopropyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a triazole ring.

    Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.

    Flupoxam: An herbicide with a triazole moiety.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopropyl ester group, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

propan-2-yl 4-chloro-2-(1,2,4-triazol-4-yl)benzoate

InChI

InChI=1S/C12H12ClN3O2/c1-8(2)18-12(17)10-4-3-9(13)5-11(10)16-6-14-15-7-16/h3-8H,1-2H3

InChI Key

ZHKCRIBDBCSPSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=C2

Origin of Product

United States

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